2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole
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Description
2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole is a useful research compound. Its molecular formula is C17H13Cl2NOS and its molecular weight is 350.26. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
The molecular structure and properties of similar thiazole compounds have been explored using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. Such studies help in understanding the intramolecular charge transfer and molecular electrostatic potential, which are crucial for predicting biological effects and molecular docking results (Viji et al., 2020).
Synthesis and Antimicrobial Applications
Compounds derived from thiazole structures, including 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, have been synthesized and tested for antimicrobial activity. These compounds have shown moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Spectroscopic Analysis and Biological Activity
Thiazole derivatives have been characterized using spectroscopic techniques and quantum chemical methods. Their antimicrobial activity, including antifungal and antibacterial effects, has been assessed. Molecular docking studies have been employed to understand the biological activity of these compounds (Viji et al., 2020).
Inhibition Studies
Certain thiazole-derived compounds have been studied for their inhibition activities against enzymes like lipase and α-glucosidase. These studies are essential for understanding the potential therapeutic applications of these compounds (Bekircan et al., 2015).
Structural Investigations
Investigations into the structural aspects of thiazole compounds, including X-ray crystallography and spectroscopic studies, provide insights into the chemical behavior and potential applications of these molecules in various fields (Hartung et al., 2009).
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NOS/c1-11-16(21-10-12-2-6-14(18)7-3-12)20-17(22-11)13-4-8-15(19)9-5-13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZIKJNMHSNTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.